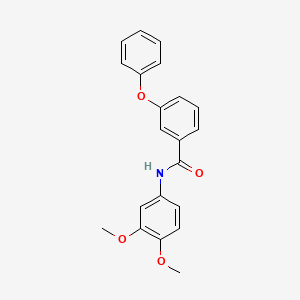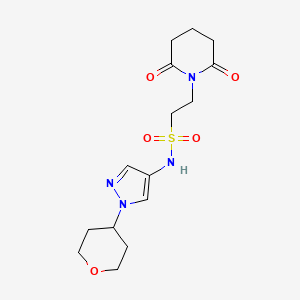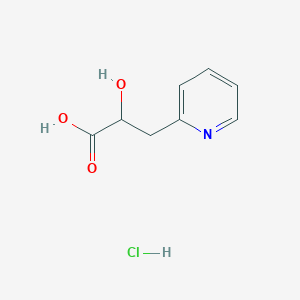![molecular formula C21H18ClN5O5S B2957005 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-64-3](/img/no-structure.png)
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide” is a complex organic compound. It contains a pyrimidine ring, a benzamide group, and a benzo[d][1,3]dioxol-5-ylmethyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Schiff-based compounds with a benzo[d][1,3]dioxol-5-ylmethylene group has been achieved using the Schiff method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The crystal structure of a similar compound, BDMMBH, was found to belong to the monoclinic centrosymmetric P2 1 /n, with specific lattice parameters .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of Schiff-based compounds involves a condensation reaction between an aldehyde and an aromatic primary amine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the UV–Visible spectra of a similar compound, BDMMBH, revealed the electronic transitions and the cutoff wavelength was found to be 356 nm .Scientific Research Applications
Antimicrobial and Antioxidant Potential
- A study explored the antimicrobial and antioxidant potential of similar compounds, indicating the potential for applications in combating bacterial infections and oxidative stress-related disorders (Kumar, Sharma, Kumari, & Kalal, 2011).
Antitumor Agents
- Research has been conducted on derivatives of similar compounds for their use as antitumor agents, particularly in the inhibition of human dihydrofolate reductase and thymidylate synthase, critical enzymes in cancer cell proliferation (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Antibacterial and Antifungal Activities
- Compounds structurally similar have been synthesized and tested for their antibacterial and antifungal activities, suggesting potential use in treating infections (Thanh & Mai, 2009).
Herbicidal Properties
- Research has been conducted on benzamides with herbicidal activity, indicating potential agricultural applications for similar compounds (Viste, Cirovetti, & Horrom, 1970).
Role in Advanced Glycation End-Products Formation
- Studies suggest that similar compounds may play a role in the formation of advanced glycation end-products, associated with complications of diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Mechanism of Action
While the specific mechanism of action for this compound is not available, similar compounds have shown anticancer activity. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . Further studies could also explore its potential applications in various fields such as medicine, given its structural similarity to compounds with known biological activity .
Properties
CAS No. |
872597-64-3 |
|---|---|
Molecular Formula |
C21H18ClN5O5S |
Molecular Weight |
487.92 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C21H18ClN5O5S/c22-13-4-2-12(3-5-13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-1-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
USOUTFCYLFPIJP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


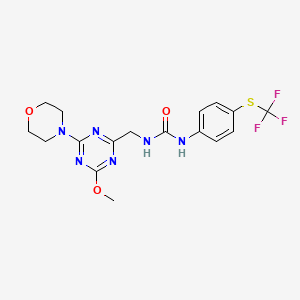
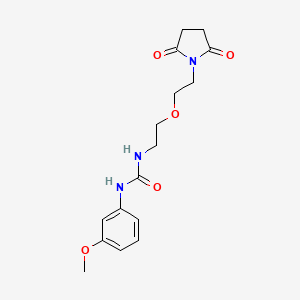
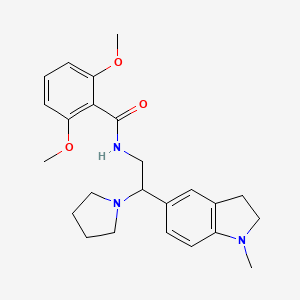
![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

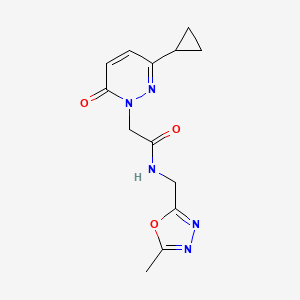
![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)
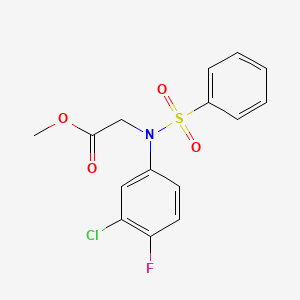
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)
![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)
